molecular formula C8H14O B2381419 Cyclobutyl(cyclopropyl)methanol CAS No. 219717-34-7

Cyclobutyl(cyclopropyl)methanol

Cat. No. B2381419
CAS RN: 219717-34-7
M. Wt: 126.199
InChI Key: RTQYMILESADSGN-UHFFFAOYSA-N
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Description

Cyclobutyl(cyclopropyl)methanol is an organic compound that contains a cyclobutyl ring and a cyclopropyl ring attached to a methanol group . It’s a subject of interest in organic chemistry due to its unique structure and potential for various chemical reactions .


Synthesis Analysis

The synthesis of Cyclobutyl(cyclopropyl)methanol can be achieved through several methods. One approach involves the dehydrogenation of cyclopropane carboxaldehyde . Another method involves the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . These methods provide an efficient way to introduce strained rings on a large panel of primary and secondary alkyl iodides .


Molecular Structure Analysis

The molecular structure of Cyclobutyl(cyclopropyl)methanol consists of a cyclobutyl ring and a cyclopropyl ring attached to a methanol group . The molecular formula is C3H5CH2OH . The compound has a molecular weight of 72.11 .


Chemical Reactions Analysis

Cyclobutyl(cyclopropyl)methanol can undergo various chemical reactions. One notable reaction is the ring expansion, which can occur in either the 3-membered ring or the 4-membered ring . The major product of this reaction is the expansion of the cyclopropyl group .


Physical And Chemical Properties Analysis

Cyclobutyl(cyclopropyl)methanol has a refractive index of n20/D 1.431 and a density of 0.89 g/mL at 25 °C . It has a boiling point of 123-124 °C/738 mmHg .

Mechanism of Action

The mechanism of action of Cyclobutyl(cyclopropyl)methanol involves several steps. First, the OH group is protonated, and then water is removed to form a carbocation . The next step is the expansion of the ring, which can occur in either the 3-membered ring or the 4-membered ring . The final product of the reaction can be obtained by removing an alpha hydrogen .

Future Directions

The unique structure of Cyclobutyl(cyclopropyl)methanol makes it a subject of interest for future research. For instance, the ring expansion reaction of Cyclobutyl(cyclopropyl)methanol could be further explored to understand the factors influencing the choice of ring expansion . Additionally, new synthesis methods could be developed to improve the efficiency and yield of Cyclobutyl(cyclopropyl)methanol production .

properties

IUPAC Name

cyclobutyl(cyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8(7-4-5-7)6-2-1-3-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQYMILESADSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl(cyclopropyl)methanol

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